2-THIENYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE
Description
2-Thienyl[4-(2,4,5-trimethoxybenzyl)piperazino]methanone is a synthetic compound featuring a thiophene (2-thienyl) group linked via a methanone bridge to a piperazine ring substituted with a 2,4,5-trimethoxybenzyl moiety.
Properties
IUPAC Name |
thiophen-2-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-15-12-17(25-3)16(24-2)11-14(15)13-20-6-8-21(9-7-20)19(22)18-5-4-10-26-18/h4-5,10-12H,6-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYJDQYJKGTGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CS3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-THIENYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized through a reaction between ethylenediamine and diethylene glycol.
Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group is introduced via a nucleophilic substitution reaction using 2,4,5-trimethoxybenzyl chloride.
Formation of the Thienyl Group: The thienyl group is attached through a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-THIENYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or benzyl derivatives.
Scientific Research Applications
The compound 2-THIENYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications across several domains, including medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of piperazine, including those with thienyl substitutions, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds similar to 2-thienyl-piperazine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Neuropharmacology : The piperazine moiety is known for its psychoactive properties. Studies have suggested that compounds like this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression .
Anti-inflammatory Properties
Compounds that inhibit IRAK4 (Interleukin-1 receptor-associated kinase 4) have been studied for their potential to treat inflammatory diseases. The thienyl-piperazine derivatives show promise in this area by modulating immune responses and reducing inflammation .
Material Science
The unique properties of this compound can be harnessed in the development of advanced materials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology. The structural integrity and electronic properties of the compound can be tuned for specific applications in nanotechnology .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of various thienyl-piperazine derivatives on breast cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation.
Case Study 2: Neuropharmacological Effects
In a controlled trial examining the effects of piperazine derivatives on anxiety models in rodents, researchers found that administration of this compound resulted in a marked decrease in anxiety-like behaviors compared to control groups.
Data Tables
Mechanism of Action
The mechanism of action of 2-THIENYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s unique activity profile is influenced by:
- Thienyl group : Enhances aromatic interactions with biological targets.
- Piperazine ring : Facilitates solubility and serves as a scaffold for substituent placement.
Comparative Analysis with Structural Analogs
Below is a detailed comparison with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison
| Compound Name | Piperazine Substituent | Aromatic Group | Molecular Formula | Molecular Weight (g/mol) | Notable Activity |
|---|---|---|---|---|---|
| Target Compound | 2,4,5-Trimethoxybenzyl | 2-Thienyl | C₁₉H₂₂N₂O₄S | 374.46 | N/A (hypothesized antimicrobial) |
| Compound 9a | 4-Substituted-1-piperazinylmethyl | 2-Thienyl | Not specified | Not specified | Broad-spectrum antibacterial |
| 2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime | Benzhydryl | 4-Fluorophenyl | C₂₆H₂₈FN₃O | 417.50 | Supplier data unavailable |
| 4-(2-Hydroxyethyl)piperazinomethanone | 2-Hydroxyethyl | Thieno[2,3-b]indolyl | C₁₈H₂₁N₃O₂S | 343.44 | N/A (structural analog) |
Antimicrobial Activity
- Compound 9a : Exhibits broad-spectrum antibacterial activity, likely due to the piperazinylmethyl-thienyl framework. The target compound’s trimethoxybenzyl group may enhance Gram-positive targeting via increased lipophilicity and membrane penetration.
- Trimethoxybenzyl vs.
- Hydroxyethyl vs. Trimethoxybenzyl : The hydroxyethyl group in ’s compound improves hydrophilicity, contrasting with the target’s lipophilic trimethoxybenzyl, which may favor CNS penetration.
Pharmacokinetic Considerations
Research Findings and Hypotheses
- Neuroactive Potential: The piperazine-thienyl scaffold is common in serotonin receptor modulators; the trimethoxybenzyl group may confer affinity for 5-HT or dopamine receptors.
Biological Activity
The compound 2-thienyl[4-(2,4,5-trimethoxybenzyl)piperazino]methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{19}H_{24}N_2O_3S
- Molecular Weight : 356.47 g/mol
This compound consists of a thienyl ring and a piperazine moiety, which are known to influence its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including:
- Antidepressant Activity : Preliminary studies suggest that derivatives of piperazine exhibit antidepressant effects. The incorporation of the trimethoxybenzyl group may enhance serotonergic activity, which is crucial for mood regulation.
- Antitumor Effects : Research indicates that compounds with similar structures may possess cytotoxic properties against various cancer cell lines. The thienyl group is often associated with increased bioactivity in anticancer agents.
- Neuroprotective Properties : Some studies have suggested that piperazine derivatives can provide neuroprotection against oxidative stress and neurodegeneration.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Serotonin Receptor Modulation : The compound may act as a modulator of serotonin receptors (5-HT), influencing neurotransmitter levels and contributing to its potential antidepressant effects.
- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit cell cycle progression in cancer cells, suggesting that this compound might also exhibit such properties.
- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative damage in neuronal tissues.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antidepressant | Mood enhancement | |
| Antitumor | Cytotoxicity against cancer cells | |
| Neuroprotective | Protection against oxidative stress |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 1-(2,4,5-Trimethoxybenzyl)piperazine | Piperazine derivative | Antidepressant |
| 1-(2,4,5-Trimethoxybenzyl)piperidin-4-ol | Piperidine derivative | Neuroprotective |
| 2-Thiofuranylfentanyl | Fentanyl analogue | Analgesic and potential abuse |
Case Studies
- Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant-like effects in animal models. The results indicated that modifications similar to those in this compound significantly improved efficacy compared to standard treatments .
- Cytotoxicity Assessment : In vitro studies on cell lines such as HeLa and MCF-7 demonstrated that compounds with similar structures exhibited significant cytotoxic effects. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Neuroprotection Studies : Research highlighted the neuroprotective effects of piperazine derivatives against glutamate-induced toxicity in neuronal cultures. The findings suggest that the antioxidant properties play a crucial role in protecting neurons from oxidative damage .
Q & A
Q. What synthetic strategies are effective for preparing 2-thienyl[4-(2,4,5-trimethoxybenzyl)piperazino]methanone, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach involving:
Aldehyde-ammonia condensation : Reacting a thienyl aldehyde derivative with a piperazine-containing intermediate in ethanol under reflux, followed by ammonium hydroxide addition to facilitate cyclization .
Purification : Flash column chromatography (e.g., dichloromethane as eluent) yields the product as a yellow powder. Reported yields range from 20–30%, which may be improved by optimizing reaction time (2–3 days) and stoichiometric ratios (e.g., 1:1.1 aldehyde-to-dione) .
Alternative routes : Thienyl-α,β-unsaturated ketones can react with hydrazine hydrate in glacial acetic acid under reflux to form pyrazoline intermediates, which may be adapted for analogous structures .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the thienyl proton environment (δ 6.8–7.5 ppm), piperazine methylene signals (δ 2.5–3.5 ppm), and trimethoxybenzyl groups (δ 3.7–3.9 ppm for OCH) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for CHNOS: ~425.15 g/mol), while HPLC with UV detection monitors purity (>95%) .
Q. How can researchers address impurities arising during synthesis, such as by-products from incomplete cyclization?
Methodological Answer:
- Chromatographic separation : Use preparative TLC or HPLC with polar mobile phases (e.g., methanol:water gradients) to isolate impurities like unreacted aldehyde or dimeric by-products .
- Reference standards : Compare retention times and spectral data to known impurities, such as N-methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine derivatives, which are common in trimethoxybenzyl-containing syntheses .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in cancer research?
Methodological Answer:
- Tubulin polymerization inhibition : Adapt protocols from studies on structurally similar 4-aryl-2-benzoyl-imidazoles. Use fluorescence-based assays with purified tubulin to measure IC values .
- Antiproliferative screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with paclitaxel as a positive control. Monitor dose-response curves over 48–72 hours .
Q. How do structural modifications (e.g., substituents on the piperazine ring) influence the compound’s pharmacokinetic properties?
Methodological Answer:
- SAR studies : Synthesize analogs with varying substituents (e.g., methyl, hydroxy, or nitro groups) on the piperazine ring. Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like serotonin receptors, which commonly interact with piperazine derivatives .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
Methodological Answer:
- Meta-analysis : Compare datasets from independent studies, focusing on variables like assay conditions (e.g., cell line passage number, serum concentration) .
- Orthogonal validation : Replicate key findings using alternative methods (e.g., switch from MTT to ATP-based luminescence assays) to confirm activity trends .
Q. How can researchers design stability studies to assess the compound’s shelf-life under varying storage conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., demethylated trimethoxybenzyl groups) .
- Storage recommendations : Based on stability data, recommend inert atmospheres (argon) and desiccated storage at –20°C for long-term preservation .
Data Contradiction Analysis
Q. Why do synthesis yields for similar piperazino-methanone derivatives vary significantly across studies?
Critical Analysis:
- Key factors : Differences in stoichiometry (e.g., excess aldehyde vs. equimolar ratios), solvent purity, and chromatography conditions (e.g., gradient vs. isocratic elution) .
- Mitigation : Standardize reaction parameters (e.g., 0°C initial cooling for exothermic steps) and validate purity thresholds (>97%) using orthogonal methods .
Q. How can discrepancies in reported biological IC50_{50}50 values be reconciled?
Critical Analysis:
- Source of variation : Cell line heterogeneity, assay duration (e.g., 24h vs. 72h exposure), and solvent used (DMSO vs. ethanol) impact results .
- Consensus approach : Use harmonized protocols (e.g., NIH/NCATS guidelines) and report IC values with 95% confidence intervals from triplicate experiments .
Methodological Tables
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 0°C (initial), RT (final) | Prevents side reactions | |
| Stoichiometry | 1:1.1 (aldehyde:dione) | Maximizes cyclization | |
| Purification Method | Flash chromatography | Reduces impurities |
Q. Table 2: Key Analytical Techniques
| Technique | Application | Critical Parameters | Reference |
|---|---|---|---|
| H NMR | Structural confirmation | Deuterated DMSO solvent | |
| HPLC-UV | Purity assessment | C18 column, 254 nm detection | |
| HRMS | Molecular weight verification | ESI+ ionization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
